molecular formula C12H10O2 B179675 8-Methoxynaphthalene-2-carbaldehyde CAS No. 134594-23-3

8-Methoxynaphthalene-2-carbaldehyde

Cat. No.: B179675
CAS No.: 134594-23-3
M. Wt: 186.21 g/mol
InChI Key: XSYDCPIHIFFZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxynaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a methoxy group at the 8th position and an aldehyde group at the 2nd position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-2-carbaldehyde typically involves the methoxylation of naphthalene followed by formylation. One common method is the reaction of 8-methoxynaphthalene with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methoxylation and formylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxynaphthalene-2-carbaldehyde is extensively used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop novel therapeutic agents. Additionally, it is employed in the study of organic reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 8-Methoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and aldehyde groups play crucial roles in its reactivity, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: 8-Methoxynaphthalene-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic organic chemistry, allowing for the development of diverse chemical entities .

Properties

IUPAC Name

8-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYDCPIHIFFZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576936
Record name 8-Methoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134594-23-3
Record name 8-Methoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.